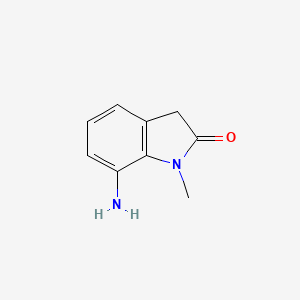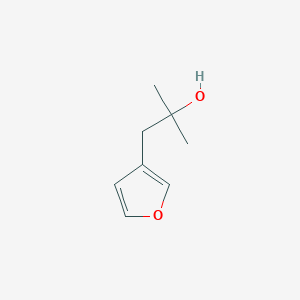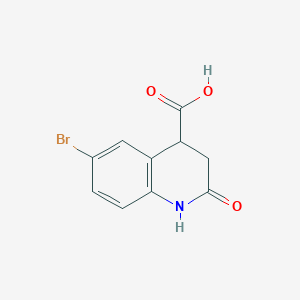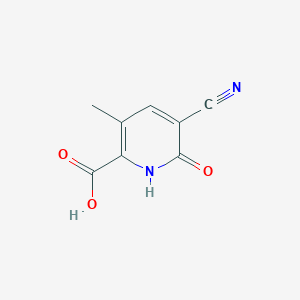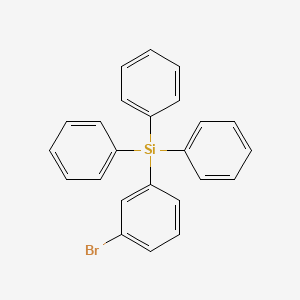
(3-Bromophenyl)triphenylsilane
Descripción general
Descripción
(3-Bromophenyl)triphenylsilane is an organosilicon compound with the molecular formula C24H19BrSi and a molecular weight of 415.40 g/mol . It is characterized by a bromine atom attached to a phenyl ring, which is further bonded to a triphenylsilane group. This compound is typically a white to light yellow crystalline powder .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (3-Bromophenyl)triphenylsilane can be synthesized through the reaction of 1,3-dibromobenzene with chlorotriphenylsilane in the presence of n-butyllithium (n-BuLi) as a base. The reaction is carried out in tetrahydrofuran (THF) at -78°C, followed by warming to room temperature and stirring for 12 hours. The product is then extracted, washed, dried, and recrystallized .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as distillation under reduced pressure and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: (3-Bromophenyl)triphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Coupling Reactions: It can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Catalysts like palladium or nickel are often used under inert atmospheres.
Major Products Formed:
Substitution Reactions: Products include substituted phenyltriphenylsilanes.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
(3-Bromophenyl)triphenylsilane is utilized in various scientific research fields:
Biology and Medicine: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3-Bromophenyl)triphenylsilane largely depends on its application. In organic synthesis, it acts as a precursor or intermediate, facilitating the formation of new bonds and structures. The bromine atom provides a reactive site for further chemical modifications, while the triphenylsilane group imparts stability and unique electronic properties to the molecule .
Comparación Con Compuestos Similares
- (4-Bromophenyl)triphenylsilane
- (3-Iodophenyl)triphenylsilane
- (3-Chlorophenyl)triphenylsilane
- Triphenylsilane
Comparison: (3-Bromophenyl)triphenylsilane is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs with different halogens or positions, it offers distinct advantages in specific synthetic applications, particularly in forming stable intermediates and products .
Propiedades
IUPAC Name |
(3-bromophenyl)-triphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrSi/c25-20-11-10-18-24(19-20)26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYKIOBQNRWDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


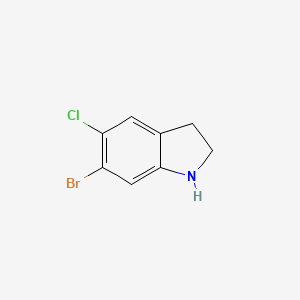
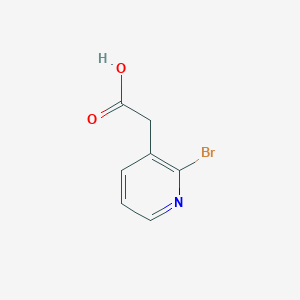
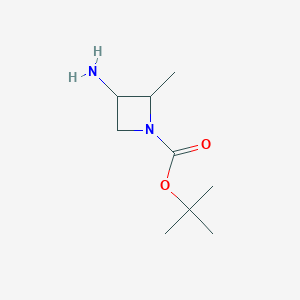
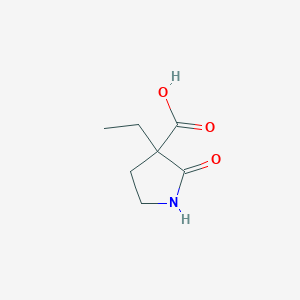

![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)

